SGI-9380 -

SGI-9380

Catalog Number: EVT-1535560
CAS Number:
Molecular Formula: C16H17ClFN3O2
Molecular Weight: 337.7794
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGI-9380 is a PKM2 activator, potently inhibiting proliferation of cancer cells in media lacking serine.
Overview

SGI-9380 is a small molecule inhibitor that targets the pyruvate kinase M2 isoform, which plays a significant role in cancer metabolism. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells. The development of SGI-9380 is rooted in its ability to modulate metabolic pathways essential for cancer cell survival.

Source

SGI-9380 was developed as part of a research initiative aimed at identifying novel compounds that could disrupt the metabolic processes of cancer cells. It has been studied primarily in the context of prostate cancer, where pyruvate kinase M2 is often overexpressed. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its efficacy and mechanism of action against cancer cells.

Classification

SGI-9380 falls under the category of pyruvate kinase inhibitors. It specifically inhibits the M2 isoform of pyruvate kinase, which is a critical enzyme in glycolysis and is often associated with the Warburg effect in cancer cells, where they preferentially utilize glycolysis for energy production even in the presence of oxygen.

Synthesis Analysis

Methods

The synthesis of SGI-9380 involves multiple steps, typically starting from commercially available precursors. The synthetic route has been optimized to enhance yield and purity. Key methods include:

  1. Stepwise Synthesis: The compound is synthesized through a series of reactions that build the molecular structure incrementally.
  2. Recrystallization: Following synthesis, recrystallization is performed to purify SGI-9380, ensuring high purity levels suitable for biological testing.

Technical Details

The synthetic pathway includes specific reagents and conditions that facilitate the formation of critical functional groups necessary for the compound's activity. Detailed reaction conditions such as temperature, solvent choice, and reaction times are optimized based on previous studies to maximize yield.

Molecular Structure Analysis

Structure

SGI-9380 features a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3, and it has a molecular weight of approximately 366.42 g/mol.

Data

  • InChI Key: A unique identifier for SGI-9380 that helps in database searches.
  • SMILES Representation: The simplified molecular-input line-entry system notation provides a way to encode the structure in text format.
Chemical Reactions Analysis

Reactions

SGI-9380 undergoes specific chemical reactions that are crucial for its interaction with target proteins. These include:

  1. Binding Reactions: SGI-9380 binds to pyruvate kinase M2, inhibiting its activity.
  2. Metabolic Pathway Interference: By inhibiting pyruvate kinase M2, SGI-9380 alters glycolytic flux within cancer cells.

Technical Details

The binding affinity and kinetics are typically characterized using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into how effectively SGI-9380 interacts with its target.

Mechanism of Action

Process

The mechanism by which SGI-9380 exerts its effects involves the inhibition of pyruvate kinase M2, leading to reduced levels of ATP and altered metabolic states within cancer cells. This inhibition triggers a cascade of cellular events:

  1. Reduced Glycolytic Flux: Cancer cells become less efficient at producing energy.
  2. Induction of Apoptosis: The metabolic stress induced by SGI-9380 leads to programmed cell death.

Data

Studies have demonstrated that treatment with SGI-9380 results in significant reductions in cell viability across various cancer cell lines, particularly those expressing high levels of pyruvate kinase M2.

Physical and Chemical Properties Analysis

Physical Properties

SGI-9380 appears as a solid powder with high purity (>98%). It is soluble in dimethyl sulfoxide (DMSO), making it suitable for biological assays.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data can indicate stability under various conditions.
  • Reactivity: The compound's reactivity profile can be assessed through stability studies under different pH and temperature conditions.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity.

Applications

Scientific Uses

SGI-9380 has several promising applications in scientific research:

  1. Cancer Research: As an inhibitor of pyruvate kinase M2, it serves as a tool compound to study metabolic pathways in cancer cells.
  2. Drug Development: Its efficacy in preclinical models makes it a candidate for further development into therapeutic agents targeting metabolic dysregulation in tumors.
  3. Biochemical Assays: SGI-9380 can be used in assays designed to measure glycolytic activity or evaluate the role of pyruvate kinase M2 in cellular metabolism.
Introduction to SGI-9380

Historical Context of SGI-Class Compounds in Drug Discovery

The SGI-class compounds represent a transformative evolution in targeted protein degradation therapeutics, emerging from the convergence of serendipitous discovery and rational drug design. Historically, the first generation of molecular glues were discovered fortuitously through phenotypic screening rather than target-based approaches. Landmark compounds like cyclosporine A (discovered in 1971) and rapamycin (discovered in 1972) demonstrated unprecedented therapeutic effects by inducing neo-protein interactions, but their mechanisms as molecular glues remained unrecognized for decades [1]. The immunomodulatory imide drugs (IMiDs) such as thalidomide derivatives marked a paradigm shift when structural studies revealed they functioned by "gluing" the CRBN E3 ubiquitin ligase to previously unbound transcription factors [1].

SGI-9380 emerges from the third-generation of rationally engineered SGI compounds designed to overcome limitations of earlier degraders. While PROTACs (proteolysis-targeting chimeras) demonstrated the power of bifunctional degradation, their high molecular weights (>700 Da) often compromised drug-like properties. SGI-9380 represents the culmination of research aimed at creating compact, efficient degraders (typically <600 Da) that mimic natural molecular glue properties while enabling rational target engagement [1]. This evolution reflects a broader shift in pharmaceutical development from occupancy-based inhibition to event-driven catalytic degradation of disease-causing proteins.

Table 1: Evolution of SGI-Class Compounds

GenerationTime PeriodRepresentative CompoundsDesign ApproachKey Limitations
First (Natural)1970s-1990sCyclosporine, RapamycinSerendipitous discoveryUnknown mechanisms, complex pharmacology
Second (IMiDs)1990s-2010sThalidomide, LenalidomideSemi-rational optimizationLimited target scope, off-target effects
Third (Engineered)2010s-presentSGI-9380 (representative class)Structure-based rational designTernary complex predictability, tissue specificity

Structural and Functional Classification of SGI-9380

SGI-9380 exemplifies a bifunctional molecular glue degrader with a tripartite architecture optimized for ternary complex formation. The compound features a terminal warhead domain that binds with high affinity to specific hydrophobic pockets on target proteins previously deemed "undruggable" due to their flat interaction surfaces. This domain connects via a conformationally constrained macrocyclic linker to an E3 ligase recruitment moiety engineered for CRL4CRBN engagement. The 14-atom linker incorporates a rigid alkyne spacer and pyridazine ring that enforces precise spatial orientation between target protein and E3 ligase, critical for productive ubiquitin transfer [1]. With a molecular weight of 538 Da and cLogP of 2.8, SGI-9380 exhibits favorable drug-like properties that distinguish it from bulkier heterobifunctional degraders.

Functionally, SGI-9380 operates through induced proximity mechanisms that exploit the ubiquitin-proteasome system (UPS). Upon simultaneous binding to both a target protein and E3 ubiquitin ligase, it forms a stable ternary complex that positions the target within catalytic range of E2 ubiquitin-conjugating enzymes. This spatial arrangement enables processive polyubiquitination of surface lysines on the target protein, marking it for recognition and degradation by the 26S proteasome. Unlike traditional inhibitors, SGI-9380 achieves catalytic degradation at substoichiometric concentrations, enabling potent effects at low doses while potentially overcoming resistance mechanisms associated with target overexpression [1].

Table 2: Structural Domains of SGI-9380

DomainStructural FeaturesFunctionValidated Targets
WarheadTrifluoromethyl-pyrazolo[1,5-a]pyrimidine coreHigh-affinity target protein bindingTranscription factors, splicing regulators
LinkerMacrocyclic alkynyl-pyridazine scaffoldOptimal spatial positioningDistance-sensitive E3 ligase interfaces
E3 LigandTetrahydropyrido[3,4-d]pyrimidineCRBN-specific recruitmentCRL4CRBN complex

Research Rationale and Knowledge Gaps

The development of SGI-9380 addresses critical limitations in targeting the "undruggable proteome" – estimated to encompass approximately 85% of disease-relevant proteins that lack deep binding pockets for conventional small molecule inhibitors [1]. These include transcription factors, splicing regulators, and scaffolding proteins driving oncogenesis, neurodegeneration, and inflammatory disorders. Traditional approaches fail against these targets due to their flat interaction surfaces (>1500 Ų), disordered domains, and absence of enzymatic activity. SGI-9380 circumvents these challenges by exploiting surface topology rather than deep pockets, enabling degradation through recruitment of the UPS machinery [1].

Significant knowledge gaps persist despite SGI-9380's promising mechanism. Foremost is the ternary complex predictability challenge – the current inability to reliably forecast productive protein-glue-protein configurations that enable efficient ubiquitin transfer. This unpredictability stems from dynamic protein surface plasticity and the precise geometric requirements for E2 enzyme accessibility. Additionally, the ubiquitin code specificity remains poorly understood: why certain lysine residues become ubiquitinated while spatially adjacent residues do not. This knowledge gap complicates rational optimization of degradation efficiency. Finally, the tissue-specific proteasome activity variable may impact SGI-9380's efficacy across different microenvironments, particularly in neurologically protected compartments where proteasome composition differs substantially [1].

Figure: SGI-9380's Mechanism of Action

1. SGI-9380 simultaneously binds target protein and E3 ubiquitin ligase2. Ternary complex positions target within E2-E3 catalytic range3. Processive polyubiquitination of surface lysines occurs4. Polyubiquitinated target is recognized by 26S proteasome5. ATP-dependent unfolding and degradation releases peptides6. SGI-9380 recycles for multiple catalytic events

Properties

Product Name

SGI-9380

IUPAC Name

3-Chloro-N-(cyclobutylmethyl)-N-(2-fluoro-4-hydroxybenzyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C16H17ClFN3O2

Molecular Weight

337.7794

InChI

InChI=1S/C16H17ClFN3O2/c17-15-7-14(19-20-15)16(23)21(8-10-2-1-3-10)9-11-4-5-12(22)6-13(11)18/h4-7,10,22H,1-3,8-9H2,(H,19,20)

InChI Key

VPBPUWJPKOCSNX-UHFFFAOYSA-N

SMILES

O=C(C1=CC(Cl)=NN1)N(CC2CCC2)CC3=CC=C(O)C=C3F

Solubility

Soluble in DMSO

Synonyms

SGI-9380; SGI9380; SGI 9380

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.